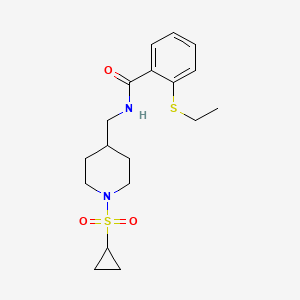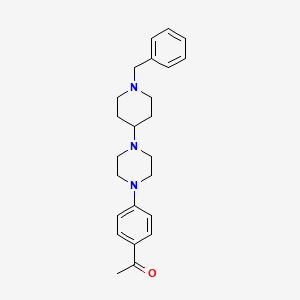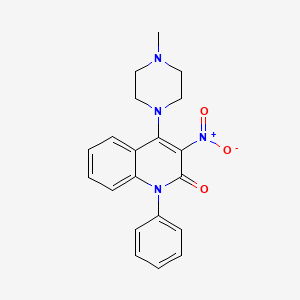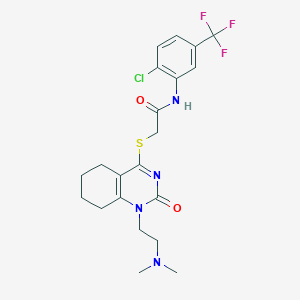![molecular formula C25H20F2N2O3S2 B2802831 N-(4-fluorobenzyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 1105226-47-8](/img/structure/B2802831.png)
N-(4-fluorobenzyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with similar structures, such as 4-(4-Fluorobenzyl)piperidine and 4-Fluorobenzylamine , belong to the class of organic compounds known as benzylpiperidines and amines respectively. These are organic compounds containing a benzyl group attached to the piperidine ring or an amine group .
Synthesis Analysis
While specific synthesis information for your compound is not available, similar compounds like 4-Fluorobenzylamine are used in the synthesis of new tris-iron (III) chelates of 3-hydroxy-4-pyridinone ligands .Molecular Structure Analysis
The molecular structure of a similar compound, Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate, has been analyzed . It has a molecular formula of C20H28FNO4 and an average mass of 365.439 Da .Physical And Chemical Properties Analysis
For a similar compound, Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate, the density is 1.1±0.1 g/cm3, boiling point is 435.7±35.0 °C at 760 mmHg, and it has a molar refractivity of 96.1±0.3 cm3 .Applications De Recherche Scientifique
CB1/CB2 Receptor Agonists
Research on carboxamide-type synthetic cannabinoids, including compounds with benzyl, fluorobenzyl, and phenyl groups, has shown their potential as CB1 and CB2 receptor agonists. These compounds have been synthesized and evaluated for their activities, revealing that enantiomers can significantly differ in their affinity for CB1 and CB2 receptors. This study underscores the importance of stereochemistry in designing compounds with specific receptor activities, which could be relevant for therapeutic applications targeting these receptors (Doi et al., 2017).
HIV Integrase Inhibitors
The use of fluorine in drug molecules, like the incorporation of 4-fluorobenzyl groups, has been instrumental in the development of potent HIV integrase inhibitors. These inhibitors are crucial for AIDS therapy, and research involving fluorinated compounds has contributed to the discovery of drugs with improved efficacy and pharmacokinetic profiles. Studies on the metabolism and disposition of such inhibitors using 19F-NMR spectroscopy have provided valuable insights into their pharmacological properties (Monteagudo et al., 2007).
Carbonic Anhydrase Inhibitors
Compounds featuring sulfamoyl and benzyl groups have been explored for their inhibitory activity against carbonic anhydrases, enzymes implicated in various physiological and pathological processes. Research on aromatic sulfonamide inhibitors has identified compounds with nanomolar inhibitory concentrations against different carbonic anhydrase isoenzymes, highlighting their therapeutic potential in conditions where modulation of enzyme activity is beneficial (Supuran et al., 2013).
Enterovirus 71 Inhibitors
The synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues has demonstrated their activity as inhibitors of human enterovirus 71 (EV71), a causative agent of hand, foot, and mouth disease. This research suggests that the thiophene-2-carboxamide core and the substituents on the N-phenyl group play significant roles in determining antiviral efficacy, opening avenues for the development of new antiviral agents (Pan et al., 2015).
Antimalarial Agents
The investigation into benzothiophene carboxamide derivatives has led to the discovery of potent inhibitors of the Plasmodium falciparum enoyl-ACP reductase enzyme, a key target in the development of antimalarial drugs. Compounds with bromo-benzothiophene carboxamide structures have shown significant inhibitory activity, demonstrating their potential as novel antimalarial agents (Banerjee et al., 2011).
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[(4-fluorophenyl)-methylsulfamoyl]-4-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N2O3S2/c1-29(21-13-11-20(27)12-14-21)34(31,32)24-22(18-5-3-2-4-6-18)16-33-23(24)25(30)28-15-17-7-9-19(26)10-8-17/h2-14,16H,15H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWGXRQNDMUTRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[2-(piperidin-4-yl)oxan-3-yl]carbamate](/img/structure/B2802749.png)



![5,7-dimethyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2802754.png)

![Methyl 2-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2802760.png)

![1-(3-fluorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2802764.png)
![(4-chloro-3-nitrophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2802765.png)



